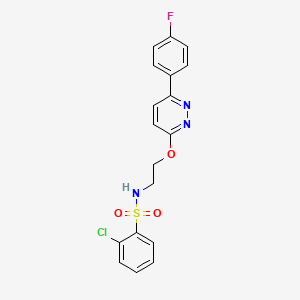

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O3S/c19-15-3-1-2-4-17(15)27(24,25)21-11-12-26-18-10-9-16(22-23-18)13-5-7-14(20)8-6-13/h1-10,21H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMGBTDEPVWGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of 4-Fluorophenylglyoxal with Hydrazine

4-Fluorophenylglyoxal reacts with hydrazine hydrate in ethanol under reflux to form the pyridazin-3-ol scaffold. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

$$

\text{C}8\text{H}6\textFO2 + \text{N}2\text{H}4 \rightarrow \text{C}8\text{H}6\textFN}2\text{O} + 2\text{H}_2\text{O}

$$

Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 80°C, 12 hours

- Yield: ~65% (reported for analogous pyridazines).

Functionalization of the Pyridazine Core: Introduction of the Ethoxyethylamine Side Chain

The hydroxyl group at position 3 of the pyridazine undergoes nucleophilic substitution to install the ethoxyethylamine linker.

Mitsunobu Reaction with 2-Aminoethanol

Using the Mitsunobu reaction, 6-(4-fluorophenyl)pyridazin-3-ol reacts with 2-aminoethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method ensures efficient O-alkylation while preserving the amine functionality.

$$

\text{C}8\text{H}6\textFN}2\text{O} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{C}{10}\text{H}{11}\textFN}3\text{O}2 + \text{H}2\text{O}

$$

Conditions :

Alternative Pathway: Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., chloride) on the pyridazine ring by 2-aminoethanol is less feasible due to the ring’s electron-deficient nature, which necessitates harsh conditions and results in lower yields.

Sulfonylation of the Amine Intermediate

The final step involves coupling the ethoxyethylamine-pyridazine intermediate (CAS 1283109-05-6) with 2-chlorobenzenesulfonyl chloride.

Sulfonamide Formation via Schotten-Baumann Reaction

The amine reacts with 2-chlorobenzenesulfonyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

$$

\text{C}{12}\text{H}{12}\textFN}3\text{O} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NaOH}} \text{C}{18}\text{H}{15}\textClFN}3\text{O}3\text{S} + \text{NaCl} + \text{H}_2\text{O}

$$

Conditions :

Optimization Considerations

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation.

- Purification : Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water.

Purification and Characterization

Spectroscopic Characterization

- ¹H NMR : Signals at δ 8.2–7.3 ppm (aromatic protons), δ 4.4 ppm (OCH₂CH₂N), and δ 3.8 ppm (SO₂NH).

- MS (ESI+) : m/z 408.8 [M+H]⁺ (consistent with molecular weight 407.8).

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Applications De Recherche Scientifique

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an inhibitor of protein-protein interactions, which can be crucial in studying cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins involved in diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its ability to inhibit protein-protein interactions. This inhibition is achieved by binding to specific sites on target proteins, thereby preventing their interaction with other proteins. The molecular targets and pathways involved can vary depending on the specific application and the proteins being targeted. For example, in cancer research, the compound may target proteins involved in cell proliferation and survival pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural features are compared to analogous sulfonamides and heterocyclic derivatives below:

Key Differences and Implications

Heterocyclic Core: The pyridazine core in the target compound contains two adjacent nitrogen atoms, distinct from the triazine (three nitrogen atoms) in chlorsulfuron or the pyrimidine (two non-adjacent nitrogens) in ’s compound. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to triazine’s bulkier structure .

Substituent Effects: The 4-fluorophenyl group in the target compound vs. The ethoxyethyl linker in the target compound introduces flexibility, unlike the rigid carbamoyl or oxazinane groups in chlorsulfuron, possibly modulating solubility and metabolic stability .

Biological Activity :

- Chlorsulfuron’s triazine core is critical for herbicidal activity by inhibiting acetolactate synthase, while pyridazine-based compounds (e.g., ’s furopyridine derivative) are often explored in oncology for kinase inhibition . The target compound’s sulfonamide group may similarly target ATP-binding pockets in kinases .

Physicochemical Properties

- Molecular Weight : Estimated at ~450–500 g/mol (based on structural analogs in and ).

- Melting Point : Pyridazine derivatives (e.g., ’s Example 53) exhibit MPs of 175–178°C, suggesting moderate crystallinity. The target compound’s ethoxyethyl chain may lower its MP compared to rigid structures .

- Solubility : Sulfonamides with ether linkers (e.g., ethoxyethyl) typically show improved aqueous solubility over purely aromatic systems, as seen in ’s DMF-soluble intermediates .

Activité Biologique

Overview

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound characterized by its unique structure, which includes a pyridazine ring and a benzenesulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein-protein interactions (PPIs), which are crucial in various cellular processes.

- Molecular Formula : C₁₈H₁₅ClFN₃O₃S

- Molecular Weight : 407.8 g/mol

- CAS Number : 920194-00-9

The primary mechanism of action for 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves the inhibition of protein-protein interactions. By binding to specific sites on target proteins, this compound can disrupt their interactions with other proteins, thereby influencing various signaling pathways involved in diseases such as cancer and inflammatory disorders .

Anticancer Potential

Research indicates that this compound may play a significant role in cancer therapy by targeting proteins involved in cell proliferation and survival pathways. In preclinical studies, it has shown promise as a small-molecule inhibitor that can selectively disrupt PPIs critical for tumor growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed quantitative analyses are still required to establish its efficacy and mechanism against specific pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Protein-Protein Interactions : A study demonstrated that the compound effectively inhibits specific PPIs associated with oncogenic signaling pathways, leading to reduced cell viability in cancer cell lines.

- Antimicrobial Testing : In vitro tests showed that derivatives of similar compounds exhibited varying degrees of antibacterial activity, suggesting that structural modifications could enhance efficacy against Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interaction modes of the compound with target proteins, indicating potential for further optimization in drug design .

Data Table: Summary of Biological Activities

Q & A

(Basic) What spectroscopic and crystallographic methods are essential for confirming the molecular structure and purity of this compound?

To confirm molecular structure and purity, employ a combination of 1H/13C NMR (to identify functional groups and connectivity), high-resolution mass spectrometry (HRMS) (for exact mass determination), and X-ray crystallography (for solid-state structure elucidation). For crystallographic refinement, use SHELXL to resolve atomic positions and thermal parameters, especially when handling disordered regions or twinning . Purity can be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient.

(Basic) How do the functional groups in this compound influence its solubility and reactivity?

The sulfonamide group enhances hydrogen-bonding potential, improving aqueous solubility at physiological pH, while the chloro and fluorophenyl substituents increase lipophilicity, affecting membrane permeability. Reactivity is dominated by the pyridazine ring , which can undergo nucleophilic substitution at the electron-deficient C-3/C-6 positions. Use logP measurements (shake-flask method) and solubility assays in DMSO/PBS buffers to quantify these properties experimentally .

(Advanced) How can multi-step synthesis routes be optimized to improve yield and minimize by-products?

Optimize reaction stoichiometry (e.g., 1.2 equivalents of 4-fluorophenylboronic acid in Suzuki-Miyaura coupling) and use microwave-assisted synthesis to reduce reaction time. For the sulfonamide formation step, employ DIPEA as a base in DMF at 60°C to minimize hydrolysis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and final products via recrystallization from ethanol/water . Monitor by-products using LC-MS and adjust protecting groups (e.g., tert-butyloxycarbonyl) for sensitive intermediates.

(Advanced) How to resolve discrepancies between computational and experimental binding affinity data?

Validate molecular docking predictions (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. If discrepancies arise, re-examine the protein flexibility (via molecular dynamics simulations) or protonation states (using Schrödinger’s Epik). Cross-validate with mutagenesis studies targeting predicted binding residues .

(Advanced) What SHELX refinement techniques address crystallographic disorder or twinning?

For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. For disorder, apply PART/SUMP restraints to split atoms into multiple positions and refine occupancy ratios. High-resolution data (≤1.0 Å) allows anisotropic displacement parameter refinement. Validate with R1/Rfree convergence and check for residual electron density peaks (>0.5 eÅ⁻³) .

(Advanced) What in vitro/in vivo models assess pharmacokinetics and metabolic stability?

Use human liver microsomes (HLM) to study phase I metabolism (CYP450 enzymes) and HepG2 cells for phase II conjugation. For in vivo studies, administer the compound to Sprague-Dawley rats (IV/PO, 5 mg/kg) and collect plasma for LC-MS/MS analysis of half-life (t½) and clearance. Compare with propranolol (high permeability control) and warfarin (high protein binding control) .

(Advanced) How to design SAR studies for halogen substituent effects?

Synthesize derivatives with Cl→F/Br substitutions at the benzenesulfonamide ring and fluorophenyl→chlorophenyl replacements on pyridazine. Test in enzyme inhibition assays (e.g., carbonic anhydrase IX) and correlate with Hammett σ constants to quantify electronic effects. Use CoMFA/CoMSIA models to map steric/electrostatic contributions .

(Advanced) How to reconcile conflicting biological activity across synthetic batches?

Perform batch-to-batch impurity profiling (GC-MS for residual solvents, ICP-MS for metal catalysts) and confirm stereochemistry via circular dichroism . If activity varies, test for polymorphism (DSC/XRD) or aggregation (dynamic light scattering). Standardize assays using internal controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.